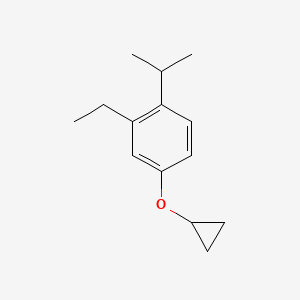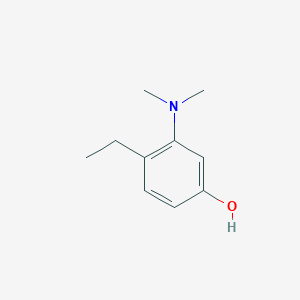
3-(Dimethylamino)-4-ethylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylamino)-4-ethylphenol is an organic compound with a molecular formula of C10H15NO It is a derivative of phenol, where the hydrogen atom in the para position is replaced by an ethyl group, and the hydrogen atom in the meta position is replaced by a dimethylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-4-ethylphenol can be achieved through several methods. One common approach involves the alkylation of 3-(dimethylamino)phenol with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.
Another method involves the reduction of 3-(dimethylamino)-4-ethylbenzaldehyde using a reducing agent such as sodium borohydride. This reaction is usually performed in an alcohol solvent like methanol or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of palladium catalysts in hydrogenation reactions can improve the selectivity and yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-(Dimethylamino)-4-ethylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can lead to the formation of corresponding amines or alcohols, depending on the reducing agent used.
Substitution: The phenolic hydroxyl group can undergo nucleophilic substitution reactions, such as esterification or etherification, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acetic anhydride for esterification, and alkyl halides for etherification.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines or alcohols.
Substitution: Esters or ethers.
Aplicaciones Científicas De Investigación
3-(Dimethylamino)-4-ethylphenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(Dimethylamino)-4-ethylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenolic hydroxyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(Dimethylamino)phenol: Lacks the ethyl group, which can affect its reactivity and biological activity.
4-Ethylphenol: Lacks the dimethylamino group, which can influence its chemical properties and applications.
3-(Dimethylamino)-4-methylphenol: Similar structure but with a methyl group instead of an ethyl group, leading to differences in steric and electronic effects.
Uniqueness
3-(Dimethylamino)-4-ethylphenol is unique due to the presence of both the dimethylamino and ethyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C10H15NO |
|---|---|
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
3-(dimethylamino)-4-ethylphenol |
InChI |
InChI=1S/C10H15NO/c1-4-8-5-6-9(12)7-10(8)11(2)3/h5-7,12H,4H2,1-3H3 |
Clave InChI |
PMADMWMPKBQQAV-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C(C=C1)O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



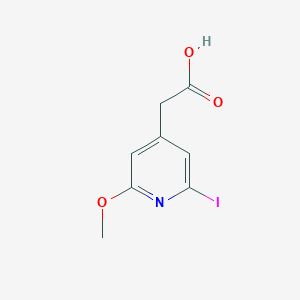
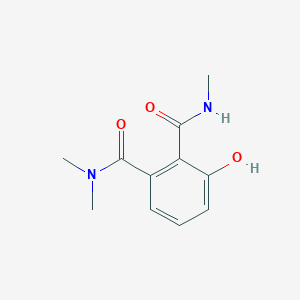
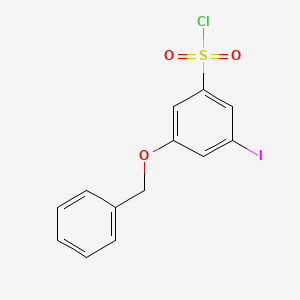
![[2-Iodo-6-(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B14840124.png)
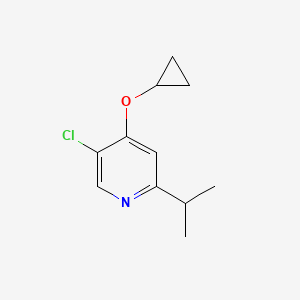
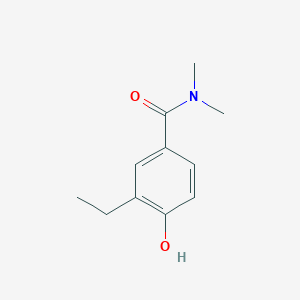

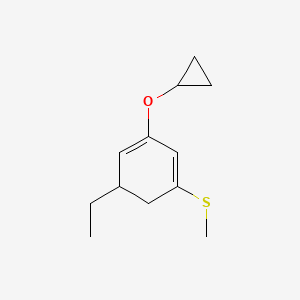

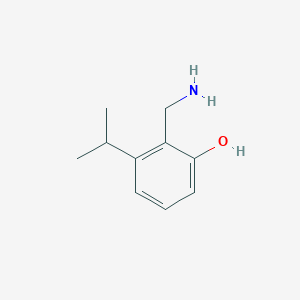
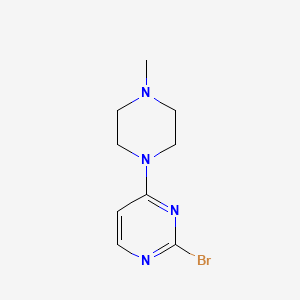
![1-[2-(Benzyloxy)-6-(chloromethyl)pyridin-4-YL]ethanone](/img/structure/B14840177.png)
